2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXFCDANCWLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523089 | |
| Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35220-12-3 | |
| Record name | 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Hydrazinyl 5 Phenyl 1,3,4 Oxadiazole
Reactions at the Hydrazinyl Substituent
The hydrazinyl group (-NHNH2) at the 2-position of the 5-phenyl-1,3,4-oxadiazole core is a highly reactive nucleophilic center. This functionality serves as a key handle for a variety of chemical transformations, including condensation reactions to form hydrazones and subsequent cyclization to construct fused heterocyclic systems. Furthermore, it can be derivatized through acylation and alkylation to introduce additional functional groups.
Formation of Schiff Bases and Hydrazones
The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to yield the corresponding Schiff bases or hydrazones. smolecule.comimpactfactor.org This reaction is one of the most fundamental transformations of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole, providing a straightforward method for molecular elaboration. The reaction typically proceeds by refluxing the hydrazinyl oxadiazole with an appropriate aldehyde or ketone in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govresearchgate.net
For instance, the reaction of 2-hydrazinyl-5-aryl-1,3,4-oxadiazoles with various aromatic aldehydes leads to the formation of N'-arylidene-5-aryl-1,3,4-oxadiazole-2-carbohydrazides. uobaghdad.edu.iqnih.gov These hydrazones are not only stable final products but also crucial intermediates for the synthesis of more complex heterocyclic systems. uobaghdad.edu.iqacs.org The formation of the azomethine group (C=N) in the product is a key structural feature confirmed by spectroscopic methods. impactfactor.orgmdpi.com
Table 1: Synthesis of Schiff Bases from 2-Hydrazinyl-1,3,4-Oxadiazole Derivatives and Aldehydes
| Reactant 1 (Oxadiazole) | Reactant 2 (Aldehyde) | Product (Schiff Base) | Reaction Conditions | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Various aryl aldehydes | 5-(4-chlorophenyl)-2-(2-(aryl)hydrazinyl)-1,3,4-oxadiazole | Not specified | uobaghdad.edu.iq |
| 4-amino uobaghdad.edu.iqacs.orgnih.govtriazole-3-thiol derivative | Aromatic aldehydes | Corresponding Schiff bases | Not specified | acs.org |
| 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole | Selected aldehydes | Corresponding Schiff bases | Reflux in absolute ethanol for 6h | researchgate.net |
Intramolecular and Intermolecular Cyclization Reactions
The hydrazinyl group and the derived hydrazones are excellent precursors for a variety of cyclization reactions. These transformations are pivotal in constructing fused-ring systems, which are of significant interest in medicinal and materials chemistry.
A prominent reaction pathway for this compound involves its conversion into the fused bicyclic system, uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole. This is typically achieved through cyclization reactions with various one-carbon donors. For example, reacting the hydrazinyl oxadiazole with carbon disulfide in the presence of potassium hydroxide (B78521) yields the corresponding triazolo-oxadiazole thione. uobaghdad.edu.iq Similarly, treatment with cyanogen (B1215507) bromide or carboxylic acids (in the presence of a dehydrating agent like POCl₃) affords the 3-amino or 3-substituted derivatives, respectively. uobaghdad.edu.iqresearchgate.net
The synthesis can also proceed in a two-step sequence where a Schiff base is first formed and then undergoes oxidative cyclization. Treatment of the pre-formed hydrazones with bromine in glacial acetic acid in the presence of anhydrous sodium acetate (B1210297) is an effective method for achieving this transformation. uobaghdad.edu.iq
Table 2: Selected Syntheses of Fused 1,2,4-Triazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole Systems
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Carbon disulfide, KOH | 6-(4-chlorophenyl) uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole-3(2H)-thione | uobaghdad.edu.iq |
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyanogen bromide, NaHCO₃ | 6-(4-chlorophenyl)- uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole-3-amine | uobaghdad.edu.iq |
| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Acetic acid, POCl₃ | 6-(4-chlorophenyl)-3-methyl- uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole | uobaghdad.edu.iq |
| Schiff bases from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Bromine, Glacial acetic acid, Sodium acetate | 6-(4-chlorophenyl)-3-(aryl)- uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govoxadiazole | uobaghdad.edu.iq |
Beyond the triazolo-oxadiazole system, the reactive nature of the hydrazinyl group allows for the synthesis of other fused heterocycles. For example, cyclocondensation of related hydrazino-triazole derivatives with reagents like diethyl oxalate (B1200264) or chloroacetic acid can lead to the formation of uobaghdad.edu.iqacs.orgnih.govtriazine-3,4-dione or uobaghdad.edu.iqacs.orgnih.govtriazin-4-one rings fused to the parent heterocycle. acs.orgnih.gov These reactions highlight the versatility of the hydrazinyl moiety as a building block for constructing a wide range of N-bridged heterocyclic compounds. researchgate.net
Derivatization via Acylation and Alkylation of the Hydrazinyl Group
The nucleophilicity of the hydrazinyl substituent allows for straightforward acylation and alkylation reactions. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common strategy to produce stable N,N'-diacylhydrazine precursors. researchgate.netnih.gov These diacylhydrazines are themselves important intermediates, which can undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid to form 2,5-disubstituted-1,3,4-oxadiazoles. nih.govresearchgate.net
Alkylation of the hydrazinyl group can also be performed, introducing alkyl or arylalkyl substituents. For instance, acylation of a hydrazide with an isothiocyanate produces a thiosemicarbazide, which can then be cyclized to yield 5-substituted-2-(N-aryl/alkyl)-amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com These derivatization reactions expand the chemical space accessible from the this compound starting material.
Transformations of the 1,3,4-Oxadiazole (B1194373) Ring System
While many reactions occur at the substituent, the 1,3,4-oxadiazole ring itself can participate in transformation reactions, typically leading to more stable heterocyclic systems. These rearrangements often require specific conditions and can be influenced by the nature of the substituents on the ring. researchgate.net
One notable transformation is the conversion of 1,3,4-oxadiazoles into s-triazole-fused heterocycles. acs.org For example, 5-substituted-1,3,4-oxadiazole-2-thiols can be S-alkylated and then reacted with hydrazine (B178648) hydrate (B1144303). This process can lead to the displacement of the ring oxygen by nitrogen, ultimately forming a 4-amino-3,5-disubstituted-1,2,4-triazole. This triazole can then be used as a synthon for further cyclization reactions, such as the formation of uobaghdad.edu.iqacs.orgnih.govtriazolo[3,4-b] smolecule.comuobaghdad.edu.iqnih.govthiadiazines. jocpr.com The lability of the 1,3,4-oxadiazole ring under certain nucleophilic conditions, particularly with hydrazine, allows for its use as a precursor to various triazole-based structures. acs.orgnih.gov While less common than reactions at the hydrazinyl group, these ring transformations provide an alternative pathway for generating structural diversity from the oxadiazole core.
Ring Interconversion and Rearrangement Phenomena
The 1,3,4-oxadiazole ring, while aromatic, can undergo ring transformation reactions, particularly when suitably activated substituents are present. The 2-hydrazinyl group in this compound is a potent intramolecular nucleophile that can facilitate such rearrangements.
One of the most relevant transformation pathways involves the reaction of a 1,3,4-oxadiazole derivative with hydrazine hydrate. For instance, studies on 5-substituted-1,3,4-oxadiazole-2-thiols have shown that treatment with hydrazine hydrate can lead to the formation of fused heterocyclic systems. In a key example, 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols, when heated with hydrazine hydrate in acetic acid, undergo a ring transformation to yield 6-substituted-3-[(naphthalen-1/2-yloxy)methyl]-7H- mdpi.comglobalresearchonline.netrroij.comtriazolo[3,4-b] mdpi.comrroij.comnih.govthiadiazines. jocpr.com This reaction proceeds through the conversion of the oxadiazole into a 4-amino-1,2,4-triazole (B31798) intermediate, which then undergoes further cyclization. This demonstrates the capacity of an external hydrazine to open the oxadiazole ring and promote rearrangement into a more stable triazole system.
Given that this compound contains a built-in hydrazine moiety, it is predisposed to similar intramolecular cyclizations and rearrangements, potentially forming fused triazole or other heterocyclic systems under thermal or catalytic conditions. Analogous reactions have been observed where γ-keto-oxazoles are treated with hydrazine hydrate to produce fused imidazoles, such as 7,8-dihydroimidazo[1,2-b]pyridazines. rsc.org These transformations highlight a general reactivity pattern where the oxadiazole ring can be opened by a nucleophile (like hydrazine) and reclosed to form a different, often six-membered, heterocyclic ring. rsc.org
Substituent Effects on Ring Stability and Reactivity
The stability and reactivity of the this compound scaffold are significantly influenced by the nature and position of substituents on the 5-phenyl ring. These substituents can modulate the electronic properties of the entire molecule, affecting its chemical reactivity and biological activity.
Electrophilic substitution on the oxadiazole ring itself is difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atoms. globalresearchonline.net Consequently, the reactivity is often dictated by the substituents. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the oxadiazole core and influence the nucleophilicity of the hydrazinyl group.
Research on various 2,5-disubstituted-1,3,4-oxadiazole derivatives has provided clear evidence of these substituent effects on biological reactivity. For example, studies on the anti-inflammatory activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives confirmed that the presence of certain substituents on the phenyl ring at the 5-position enhances biological function. mdpi.com Similarly, the antimicrobial activity of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives is directed and sometimes increased by the presence of nitro and/or hydroxy substituents on the phenyl ring. mdpi.com
The following table summarizes findings on how different substituents on the phenyl ring of 5-phenyl-1,3,4-oxadiazole analogues can impact their biological activity.
| Parent Compound Class | Substituent on Phenyl Ring (at C5) | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole | 3,4-Dimethoxyphenyl | Improved anti-inflammatory activity | mdpi.com |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole | 4-Chlorophenyl | Improved anti-inflammatory activity | mdpi.com |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Nitro group | Directs and enhances antimicrobial activity | mdpi.com |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Hydroxy group | Directs and enhances antimicrobial activity | mdpi.com |
These findings underscore that modifying the phenyl group is a key strategy for tuning the reactivity and therapeutic potential of the 5-phenyl-1,3,4-oxadiazole scaffold.
Oxidative and Reductive Manipulations
The this compound molecule can undergo transformations under both oxidative and reductive conditions, targeting either the hydrazinyl group, the phenyl substituent, or the oxadiazole ring itself.
Oxidative Manipulations: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles frequently involves an oxidative cyclization step. researchgate.net For example, N-aroylhydrazones, which are precursors to the oxadiazole ring, can be cyclized using oxidizing agents like iodine in the presence of hydrogen peroxide or a cationic Fe(III)/TEMPO catalyst system. researchgate.netorganic-chemistry.org This indicates that the hydrazone precursors are susceptible to oxidation to form the stable oxadiazole ring.
Once formed, the 1,3,4-oxadiazole ring is relatively stable, but the molecule as a whole can exhibit antioxidant properties, effectively acting as a reducing agent. jocpr.com Derivatives of 1,3,4-oxadiazoles have been investigated for their ability to scavenge free radicals, which is a key component of their pharmacological activity. jocpr.com This antioxidant capacity implies that the molecule can be oxidized while reducing other species.
Reductive Manipulations: The 1,3,4-oxadiazole ring is generally stable towards many chemical reducing agents, allowing for selective transformations of substituents on the molecule. A notable example is the selective reduction of a nitro group on a phenyl ring attached to a 1,3,4-oxadiazole. This has been achieved using sodium borohydride (B1222165) in combination with tin(II) chloride dihydrate, which successfully reduces the nitro group to an amine without cleaving the heterocyclic ring. mdpi.com This stability is crucial for the synthesis of more complex derivatives.
However, the fundamental stability of the oxadiazole ring is not absolute. The related 1,2,4-oxadiazole (B8745197) isomer is known to have a relatively weak O-N bond that is susceptible to reductive cleavage, leading to ring opening. mdpi.com While the 1,3,4-isomer is more stable, the possibility of reductive ring cleavage under harsh conditions (e.g., catalytic hydrogenation) cannot be entirely ruled out and represents a potential, albeit less common, transformation pathway.
Derivatization Strategies and Analogue Development of 2 Hydrazinyl 5 Phenyl 1,3,4 Oxadiazole
Construction of Complex Molecular Architectures via the Hydrazinyl Linkage
The hydrazinyl group (-NHNH₂) of 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole serves as a versatile and highly reactive functional handle for the construction of more complex molecular frameworks. Its nucleophilic nature allows it to readily participate in condensation and cyclization reactions, forming the foundation for a variety of heterocyclic systems.
A primary and extensively used strategy is the condensation reaction with aldehydes and ketones to form hydrazones, commonly known as Schiff bases. This reaction creates a new carbon-nitrogen double bond (azomethine group, -N=CH-), effectively linking the oxadiazole core to other molecular fragments. For instance, reacting the parent compound with various aromatic aldehydes in refluxing ethanol (B145695) is a standard method to produce a wide array of Schiff base derivatives. asianpubs.org
These hydrazone intermediates are not merely final products but often serve as precursors for further cyclization reactions. One notable example is the synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. This is achieved by the cyclization of the intermediate hydrazide-hydrazones using acetic anhydride (B1165640). mdpi.com This transformation converts the linear hydrazone linkage into a new five-membered heterocyclic ring, significantly altering the molecule's three-dimensional structure.
Furthermore, the hydrazinyl linkage is instrumental in building fused heterocyclic systems. Through different cyclocondensation reactions, the hydrazinyl moiety can be incorporated into new rings such as triazoles or thiadiazoles. For example, acid hydrazides can be treated with carbon disulfide to generate oxadiazole-thiones, which can then undergo hydrazinolysis to form triazole-thiols. nih.gov This approach allows for the creation of multi-heterocyclic architectures where the 1,3,4-oxadiazole (B1194373) ring is linked to other biologically relevant scaffolds like triazoles. nih.govnih.gov
Introduction of Diverse Aromatic and Heteroaromatic Substituents
A crucial strategy in analogue development is the introduction of a wide variety of aromatic and heteroaromatic substituents to the core this compound structure. This is primarily accomplished by forming Schiff bases through condensation with a diverse library of aldehydes. This method allows for the systematic variation of the substituent attached to the hydrazinyl nitrogen, enabling a thorough exploration of the chemical space.
Researchers have successfully introduced a range of substituted phenyl rings. Examples include moieties with chloro, nitro, and methoxy groups at various positions on the phenyl ring. nih.govatmiyauni.ac.in The synthesis involves the straightforward reflux of the hydrazinyl-oxadiazole with the corresponding substituted benzaldehyde in a suitable solvent like ethanol. asianpubs.org
The table below illustrates the variety of substituents that have been introduced onto the this compound scaffold through the formation of Schiff bases.
| Aldehyde Reactant | Introduced Substituent (R in -N=CH-R) | Reference |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | nih.gov |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | nih.gov |
| 5-Nitrofuraldehyde | 5-Nitrofuran-2-yl | nih.gov |
| Furan-2-carbaldehyde | Furan-2-yl | nih.gov |
| Quinoline-4-carbaldehyde | Quinolin-4-yl | mdpi.com |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | atmiyauni.ac.in |
Modulation of Electronic and Steric Properties through Substituent Variation
The systematic variation of substituents on the aromatic rings of this compound derivatives is a deliberate strategy to modulate their electronic and steric properties. These modifications are fundamental to tuning the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, which in turn influences its biological activity.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the entire molecule.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-Cl, -F) are frequently incorporated. EWGs decrease the electron density on the aromatic ring and can influence the acidity of nearby protons or the molecule's ability to accept electrons. The presence of such electronegative groups has been shown to enhance the antimicrobial effects of some 1,3,4-oxadiazole derivatives. nih.gov For instance, substituting a phenyl ring with a nitro group can lead to increased activity against Pseudomonas aeruginosa. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) increase the electron density of the aromatic system. In some series of anticancer compounds, the presence of EDGs on a phenyl ring conjugated to the oxadiazole core was found to increase cytotoxicity. nih.gov
The interplay of these electronic and steric factors is critical in optimizing the pharmacological profile of a lead compound.
Exploration of Structure-Reactivity Relationships in Novel Derivatives
A primary goal of synthesizing diverse analogues of this compound is to establish clear structure-activity relationships (SAR). By comparing the biological or chemical reactivity of a series of related compounds, researchers can deduce which molecular features are responsible for a desired effect. This knowledge guides the design of more potent and selective next-generation compounds.
In the context of antimicrobial activity, SAR studies have revealed several key trends. It has been observed that the type and position of substituents on the aromatic rings are critical.
For a series of 2,5-disubstituted 1,3,4-oxadiazoles, derivatives containing a furan or nitrofuran ring demonstrated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov
A general observation is that the presence of electronegative groups like -Cl or -NO₂ on a phenyl ring can enhance antimicrobial activity. nih.gov
In one study, a derivative featuring a quinolin-4-yl substituent at the 2-position and a 3-methyl-4-nitrophenyl group at the 5-position of the oxadiazole ring showed powerful bactericidal effects, particularly against Staphylococcus epidermidis, with a minimal inhibitory concentration (MIC) of 0.48 µg/mL. mdpi.com
The table below summarizes the antimicrobial activity of selected 1,3,4-oxadiazole derivatives, highlighting the influence of different substituents.
| Compound ID | Key Substituents | Activity Highlight (MIC) | Target Organism | Reference |
| F3 | Furan-2-yl | 16 µg/mL | E. coli | nih.gov |
| F4 | Furan-2-yl, α-hydroxybenzyl | 4 µg/mL | S. aureus | nih.gov |
| I2 | 5-Nitrofuran-2-yl, α-hydroxybenzyl | 4 µg/mL | S. aureus | nih.gov |
| 37 | Quinolin-4-yl, 3-Methyl-4-nitrophenyl | 0.48 µg/mL | S. epidermidis | mdpi.com |
In anticancer research, SAR analysis of 1,3,4-oxadiazole derivatives has shown that electron-donating groups on a phenyl ring can increase toxicity towards cancer cell lines like HeLa and A549. nih.gov For example, a compound with a 3,4,5-trimethoxy substituent exhibited a high level of efficiency with an IC₅₀ value of 0.118 µM. nih.gov Another derivative, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed a promising effect on the MDA-MB-231 breast adenocarcinoma cell line. nih.gov These studies underscore the importance of systematic derivatization to map out the SAR and optimize compounds for specific therapeutic targets.
Spectroscopic Characterization Methodologies and Mechanistic Elucidation
Advanced Spectroscopic Techniques for Structural Analysis
Infrared spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole, the IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretches of the hydrazinyl group, the C=N and C-O-C stretches of the oxadiazole ring, and the vibrations of the phenyl group.
The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) of the hydrazinyl moiety are anticipated to appear as distinct bands in the region of 3100-3400 cm⁻¹. The oxadiazole ring is characterized by a sharp C=N stretching band typically around 1610-1650 cm⁻¹ and a C-O-C stretching band near 1020-1250 cm⁻¹. asianpubs.orgasianpubs.org Aromatic C-H stretching from the phenyl ring is expected above 3000 cm⁻¹.
Table 1: Comparative IR Data for Related 1,3,4-Oxadiazole (B1194373) Compounds (cm⁻¹)
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference(s) |
| N-H (Amine) | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 3330–3410 | researchgate.net |
| C=N (Oxadiazole) | 5-Phenyl-1,3,4-oxadiazole-2-thiol (B171674) | 1514 | asianpubs.org |
| C=N (Oxadiazole) | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 1610 | researchgate.net |
| C=N (Oxadiazole) | 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one | 1640 | ej-chem.org |
| C-O-C (Oxadiazole) | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 1108 | asianpubs.org |
| Ar-H (Aromatic) | 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | 3010 | asianpubs.org |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals for the protons of the phenyl ring and the hydrazinyl group. The aromatic protons of the phenyl group would typically appear as a multiplet in the δ 7.4-8.0 ppm region. The protons of the -NH and -NH₂ groups of the hydrazinyl substituent are exchangeable with D₂O and would likely appear as broad singlets. For comparison, in the closely related 2-amino-5-phenyl-1,3,4-oxadiazole, the aromatic protons show multiplet signals at δ 7.40-7.94 ppm, and the amino (-NH₂) protons appear as a signal at δ 3.38 ppm in DMSO-d₆. researchgate.net
¹³C NMR: In the carbon NMR spectrum, the phenyl group carbons would produce signals in the aromatic region (δ 125-135 ppm). The two carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) are of particular interest. These carbons are highly deshielded and are expected to resonate at approximately δ 158-165 ppm. For instance, in 5-phenyl-1,3,4-oxadiazole-2-thiol, the oxadiazole carbons appear at δ 158.66 and 175.72 ppm. asianpubs.org The narrow chemical shift difference between C2 and C5 is often characteristic of this ring system. asianpubs.org
Table 2: Comparative ¹H and ¹³C NMR Data for Related 5-Phenyl-1,3,4-Oxadiazole Derivatives (ppm in DMSO-d₆)
| Nucleus | Group | Compound | Chemical Shift (δ ppm) | Reference(s) |
| ¹H | Aromatic (Ph) | 2-Amino-5-phenyl-1,3,4-oxadiazole | 7.40-7.94 (m) | researchgate.net |
| ¹H | Amine (-NH₂) | 2-Amino-5-phenyl-1,3,4-oxadiazole | 3.38 (s) | researchgate.net |
| ¹³C | Aromatic (Ph) | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 125.02-127.11 | asianpubs.org |
| ¹³C | Oxadiazole (C2/C5) | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 158.66, 175.72 | asianpubs.org |
| ¹³C | Oxadiazole (C2/C5) | 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine | 164.7, 169.0 | researchgate.net |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈N₄O), the exact molecular weight would be confirmed by the molecular ion peak (M⁺) in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the unambiguous determination of the molecular formula. mdpi.com
The fragmentation pattern provides structural clues. Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles involve the cleavage of the heterocyclic ring and the loss of substituents. The phenyl group (m/z 77) and related fragments would be expected. Data for related compounds, such as 5-(2-phenethyl)-1,3,4-oxadiazole-2-thiol, show a molecular ion peak at m/z 206 and fragmentation involving the loss of parts of the side chain. asianpubs.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Compounds containing conjugated systems, such as the phenyl group connected to the oxadiazole ring, typically exhibit strong UV absorption. While the oxadiazole ring itself does not fluoresce, its combination with phenyl rings leads to strong absorption bands. wordpress.com For related compounds like 2-amino-5-phenyl-1,3,4-oxadiazole, UV-Vis spectra show absorption peaks at 252 nm and 319 nm, which are attributed to π-π* and n-π* electronic transitions, respectively. researchgate.net The absorption maxima (λ_max) for this compound are expected to be in a similar range, reflecting the conjugated aromatic system.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This analysis would provide precise bond lengths, bond angles, and information on the planarity of the molecule and its conformation in the solid state.
Although a crystal structure for this compound is not currently available in the literature, analysis of related structures provides insight. For example, in the structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the oxadiazole ring shows bond lengths intermediate between single and double bonds, indicating significant electron delocalization. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov A similar analysis for the title compound would elucidate the role of the hydrazinyl group's hydrogen atoms in forming hydrogen-bonded networks.
Investigations into Reaction Mechanisms and Kinetics
The synthesis of this compound and related compounds involves several key mechanistic pathways. The formation of the 1,3,4-oxadiazole ring itself is a critical step, often achieved through the cyclization of various precursors.
One direct synthesis route involves the nucleophilic substitution of a leaving group at the 2-position of the oxadiazole ring. Specifically, this compound has been prepared by refluxing 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrazine (B178648) hydrate (B1144303). annalsofrscb.ro This reaction proceeds via nucleophilic attack by the hydrazine on the C2 carbon, leading to the displacement of the thiol group. However, this reaction can be complex; in some cases, hydrazinolysis of an oxadiazole-2-thione does not yield the expected 2-hydrazinyl product but instead triggers ring-opening and rearrangement to form a more stable 4-amino-1,2,4-triazole-3-thiol. acs.orgnih.gov This highlights a competing reaction pathway that depends on the specific substrate and reaction conditions.
A more fundamental approach to the heterocycle is the oxidative cyclization of an appropriate open-chain precursor. The reaction of an aldehyde with semicarbazide (B1199961) hydrochloride produces a semicarbazone intermediate. sciensage.info This intermediate can then undergo intramolecular oxidative cyclization to form the 2-amino-1,3,4-oxadiazole ring. sciensage.info Various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) or bromine in acetic acid, have been employed to facilitate this C-O bond formation. asianpubs.orgsciensage.infonih.gov Photocatalytic methods using visible light have also emerged as a mild and efficient way to achieve this transformation. thieme-connect.com
Another widely used and classical method is the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov In this approach, an acid hydrazide is first acylated to form a diacylhydrazine, which is then cyclized using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
Identification and Characterization of Reaction Intermediates
The synthesis of the 1,3,4-oxadiazole core typically proceeds through identifiable intermediates, the characterization of which is crucial for confirming the reaction pathway. A common route involves the initial formation of a hydrazide, which is then converted into a key intermediate before the final cyclization step.
One of the most critical intermediates in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the corresponding 1,2-diacylhydrazine (also known as N,N'-diacylhydrazine) or an N-acylhydrazone. researchgate.netnih.gov For instance, the synthesis can start from benzohydrazide, which is reacted with an acid chloride or carboxylic acid to form the diacylhydrazine intermediate. jchemrev.comresearchgate.net Alternatively, reacting a hydrazide with an aldehyde generates an N-acylhydrazone intermediate. researchgate.net
The formation and consumption of these intermediates are monitored using spectroscopic techniques. Infrared (IR) spectroscopy is instrumental in tracking the functional group transformations. The initial hydrazide starting material shows characteristic absorption bands for N-H and C=O groups. acs.org Upon formation of the diacylhydrazine intermediate, the IR spectrum continues to show these bands, often with shifts in frequency. The subsequent cyclization to the 1,3,4-oxadiazole ring is confirmed by the disappearance of the N-H stretching bands and the appearance of characteristic C=N and C-O-C stretching vibrations of the oxadiazole ring. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also vital. The synthesis of a carboxylic acid hydrazide from its corresponding ethyl ester is confirmed by the disappearance of proton signals from the ethyl group and the appearance of new, D₂O-exchangeable signals for the NH and NH₂ protons. acs.org The conversion of this hydrazide to the final oxadiazole derivative is then followed by observing the disappearance of these exchangeable hydrazine protons.
Table 1: Spectroscopic Data for a Key Intermediate in Oxadiazole Synthesis This table presents typical spectroscopic data used to identify the acid hydrazide intermediate, specifically 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]carboxylic acid hydrazide, a precursor for a related oxadiazole.
| Technique | Key Observations for Intermediate Confirmation | Reference |
|---|---|---|
| IR (KBr, cm⁻¹) | Appearance of bands at 3356 and 3189 (NH, NH₂) and 1678 (amidic C=O). | acs.org |
| ¹H NMR (400 MHz, DMSO-d₆) | Disappearance of ethyl proton signals. Appearance of D₂O exchangeable singlets at δ 4.34 ppm (NH₂) and δ 9.89 ppm (NH). | acs.org |
| Elemental Analysis | Data corresponds to the molecular formula of the acid hydrazide, not the starting ester or final oxadiazole. | acs.org |
Kinetic Studies of Key Transformation Pathways
While detailed kinetic studies providing rate constants for the formation of this compound are not extensively documented in the literature, the influence of various reaction parameters on reaction times and yields provides insight into the underlying kinetics. The transformation pathways, particularly the cyclization step, are highly dependent on the chosen reagents and conditions.
The conversion of diacylhydrazine intermediates to 1,3,4-oxadiazoles is a dehydrative cyclization, and its rate is significantly influenced by the efficacy of the dehydrating agent. Strong dehydrating agents like phosphorus oxychloride (POCl₃), diphosphorus (B173284) pentoxide (P₂O₅), and triflic anhydride (B1165640) are often used to drive the reaction to completion efficiently. nih.govmdpi.com Studies optimizing these conditions note that the choice of agent can dramatically reduce the required reaction time; for example, using P₂O₅ in toluene (B28343) can lead to high yields in a shorter time compared to other agents like thionyl chloride. mdpi.com
Reaction temperature is another critical factor. Most cyclization and derivatization reactions are performed under reflux conditions, indicating a significant energy barrier for the transformation. niscpr.res.inannalsofrscb.ro The time required to achieve completion, often monitored by Thin Layer Chromatography (TLC), can range from a few hours to over 12 hours, depending on the specific substrates and reagents. researchgate.netjmchemsci.com For instance, the synthesis of Schiff bases from 2-hydrazinyl-1,3,4-oxadiazole derivatives and aromatic aldehydes typically requires refluxing for several hours. jmchemsci.com
The use of catalysts, such as a few drops of glacial acetic acid in the formation of hydrazones or copper catalysts in certain C-H functionalization reactions, can also accelerate the rate of reaction. jchemrev.comjmchemsci.com Microwave-assisted synthesis has emerged as a method to dramatically shorten reaction times, often from hours to minutes, by efficiently supplying the activation energy. jchemrev.com
Table 2: Influence of Reagents on Reaction Time for 1,3,4-Oxadiazole Formation This table provides a qualitative overview of how different cyclodehydrating agents affect reaction efficiency for the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, a process analogous to the formation of other disubstituted oxadiazoles (B1248032).
| Cyclodehydrating Agent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Longer | 78 | mdpi.com |
| Diphosphorus Pentoxide (P₂O₅) in Toluene | Shorter | 80 | mdpi.com |
| Phosphorus Oxychloride (POCl₃) | 6-7 hours | Not specified, but effective | nih.gov |
Proposed Mechanistic Schemes for Cyclization and Derivatization Reactions
Several mechanistic schemes have been proposed for the synthesis of the 1,3,4-oxadiazole ring and its subsequent derivatization.
Cyclization Reactions: Two primary pathways for forming the 1,3,4-oxadiazole ring are widely accepted:
Dehydrative Cyclization of 1,2-Diacylhydrazines: This is a classic and common method. nih.gov The mechanism involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate. In the presence of a strong dehydrating agent such as POCl₃, one of the amide carbonyl oxygens is protonated (or activated by the Lewis acidic reagent), making the carbon more electrophilic. The neighboring amide nitrogen then performs an intramolecular nucleophilic attack on this activated carbonyl carbon. The final step involves the elimination of a water molecule to yield the stable, aromatic 1,3,4-oxadiazole ring. nih.govmdpi.com
Oxidative Cyclization of N-Acylhydrazones: This method involves the reaction of an acylhydrazide with an aldehyde to form an N-acylhydrazone intermediate. researchgate.net This intermediate is then subjected to an oxidizing agent (e.g., iodine, chloramine-T, or a copper catalyst). researchgate.netniscpr.res.in The proposed mechanism involves the oxidation of the hydrazone, which facilitates an intramolecular cyclization. The amidic oxygen acts as a nucleophile, attacking the imine carbon. Subsequent elimination and aromatization lead to the 2,5-disubstituted 1,3,4-oxadiazole product. jchemrev.com
Derivatization Reactions: The hydrazinyl group (-NHNH₂) of this compound is a reactive nucleophilic site, allowing for various derivatization reactions. A prominent example is the formation of hydrazones (Schiff bases) by reacting with aldehydes or ketones. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate (a carbinolamine), which then undergoes dehydration (elimination of a water molecule), often catalyzed by a trace amount of acid, to form the final C=N double bond of the hydrazone. jmchemsci.com
Theoretical and Computational Chemistry Applications
Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of this compound at a molecular level, complementing experimental findings.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of the molecule. mdpi.com These calculations provide insights into the molecular orbital energies, charge distribution, and reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For related 2,5-disubstituted 1,3,4-oxadiazole structures, DFT calculations help in understanding the electronic transitions observed in UV-Vis spectra, which are often assigned to π → π* and n → π* transitions. mdpi.com
Natural Population Analysis (NPA) or other charge calculation schemes reveal the distribution of electron density across the molecule. mdpi.com In the 1,3,4-oxadiazole ring, the nitrogen atoms typically carry a negative partial charge, making them potential sites for electrophilic attack or coordination with metal ions. The distribution of charges helps in predicting the most likely sites for nucleophilic or electrophilic reactions, guiding synthetic derivatization.
Table 3: Representative Theoretical Data for a Substituted 1,3,4-Oxadiazole Derivative This table shows calculated electronic properties for a related pyrazoline compound, illustrating the type of data obtained from quantum chemical calculations.
| Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|
| E(HOMO) | -6.15 eV | Indicates electron-donating capability. | mdpi.com |
| E(LUMO) | -2.52 eV | Indicates electron-accepting capability. | mdpi.com |
| Energy Gap (ΔE) | 3.63 eV | Relates to molecular stability and electronic transitions. | mdpi.com |
| Dipole Moment | 9.89 Debye | Indicates overall polarity of the molecule. | mdpi.com |
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the three-dimensional structure and preferred orientation of the molecule. These studies combine experimental data from X-ray crystallography with theoretical calculations.
X-ray diffraction studies on similar 2,5-disubstituted 1,3,4-oxadiazoles reveal that the central oxadiazole ring is nearly planar. researchgate.net The attached phenyl rings, however, are typically twisted out of this plane to varying degrees. The dihedral angle between the phenyl ring and the oxadiazole ring is a key conformational parameter. For example, in 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the phenyl and tolyl rings are inclined relative to the central oxadiazole ring by 3.8° and 8.3°, respectively. researchgate.net This near-planar geometry allows for efficient π-π stacking interactions between adjacent molecules in the crystal lattice. researchgate.net
Computational methods, such as DFT at the B3LYP/6-311G** level, can calculate the optimized molecular geometry in the gaseous phase. mdpi.com These theoretical structures generally show good agreement with experimental bond lengths and angles obtained from X-ray data, validating the computational model. Such models allow for the analysis of conformers and rotational barriers that may not be observable in the solid state. For molecules with flexible chains, such as a derivative of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, multiple conformers must be considered to understand their behavior in solution. mdpi.com
Table 4: Comparison of Experimental and Calculated Geometric Parameters for a Related Pyrazoline This table compares selected bond lengths from X-ray crystallography (experimental) and DFT calculations (theoretical), demonstrating the synergy between the two methods.
| Bond | Experimental Bond Length (Å) (X-ray) | Calculated Bond Length (Å) (DFT) | Reference |
|---|---|---|---|
| N1–N2 | 1.356(3) | 1.355 | mdpi.com |
| C7=N1 | 1.332(4) | 1.320 | mdpi.com |
| N2–C9 | 1.365(4) | 1.371 | mdpi.com |
Reaction Pathway Mapping and Transition State Analysis
By mapping the energy changes as reactants are converted into products, key points on the reaction coordinate can be identified, including energy minima corresponding to intermediates and energy maxima corresponding to transition states. The calculation of the activation energy (the energy difference between the reactants and the transition state) for each step allows chemists to predict the rate-determining step of the reaction and understand how catalysts might lower this energy barrier.
For the cyclization of a diacylhydrazine, computational analysis could model the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon, calculate the structure and energy of the tetrahedral intermediate, and map the energy profile for the final dehydration step. This would provide a quantitative basis for the mechanistic schemes proposed from experimental observations.
In a related application, molecular docking studies, which are a form of computational analysis, are used to map the interaction pathway between a ligand and a biological target like an enzyme. nih.govresearchgate.net These studies predict the binding affinity and preferred orientation (binding mode) of the molecule in the active site, elucidating the non-covalent interactions that stabilize the complex. This approach provides a model for the initial steps of a biologically relevant reaction pathway.
Applications of 2 Hydrazinyl 5 Phenyl 1,3,4 Oxadiazole As a Versatile Synthetic Platform
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The presence of the highly reactive hydrazinyl group (-NHNH2) in 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole allows it to be a key player in the construction of various heterocyclic systems. This functionality readily undergoes condensation and cyclization reactions with a range of electrophilic reagents.
A primary application is in the synthesis of Schiff bases . These are formed through the condensation reaction of the hydrazinyl group with various aldehydes and ketones. researchgate.netimpactfactor.org These Schiff bases are not only important in their own right but also serve as intermediates for the synthesis of other heterocyclic rings. For instance, oxidative cyclization of these Schiff bases, often using agents like bromine in acetic acid, can lead to the formation of fused heterocyclic systems. researchgate.net
Furthermore, this compound is a key precursor for synthesizing various five- and six-membered heterocyclic rings. For example, its reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazole-3(2H)-thione ring system. researchgate.net Treatment with cyanogen (B1215507) bromide can yield the corresponding 3-amino- researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazole . researchgate.net
The compound is also utilized in the synthesis of other important heterocyclic moieties such as pyrazoles and triazoles . impactfactor.orgacs.orgekb.eg The reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings, while reactions with compounds containing a C=S or C=N group can be used to construct triazole and thiadiazole rings. impactfactor.orgacs.orgnih.gov
The versatility of this compound as a precursor is summarized in the table below, which showcases some of the heterocyclic systems that can be synthesized from it.
| Starting Material | Reagent | Resulting Heterocyclic System |
| This compound | Aryl aldehydes | Schiff Bases |
| This compound | Carbon disulfide / KOH | researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazole-3(2H)-thione |
| This compound | Cyanogen bromide | 6-phenyl- researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazol-3-amine |
| This compound | Acetic acid / POCl3 | 3-methyl-6-phenyl- researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazole |
| This compound | Phenyl isothiocyanate | 1,2,4-Triazole derivatives |
Building Block for Complex Organic Scaffolds
Beyond the synthesis of simple heterocyclic rings, this compound serves as a fundamental building block for the construction of more intricate and multi-ring organic scaffolds. The 1,3,4-oxadiazole (B1194373) ring itself is a desirable moiety in medicinal chemistry and materials science due to its favorable electronic properties and metabolic stability. smolecule.comeurekaselect.com
The hydrazinyl group provides a reactive handle to link the 5-phenyl-1,3,4-oxadiazole unit to other molecular fragments, leading to the creation of complex structures. This is particularly evident in the synthesis of fused heterocyclic systems, where the oxadiazole ring is annulated with other rings. uobaghdad.edu.iqbeilstein-journals.org For example, derivatives of this compound can be used to synthesize researchgate.netuobaghdad.edu.iqsmolecule.comtriazolo[3,4-b] uobaghdad.edu.iqsmolecule.combeilstein-journals.orgoxadiazoles (B1248032) , which are fused bicyclic systems. researchgate.net
Moreover, the combination of the 1,3,4-oxadiazole ring with other heterocycles can lead to the development of novel molecular frameworks. Research has shown the synthesis of compounds where the 1,3,4-oxadiazole ring is linked to other heterocycles like 1,2,4-triazole , creating bifunctional molecules with potential applications in various fields. frontiersin.orgnih.govrsc.org These complex scaffolds often exhibit unique biological activities or material properties that are not present in the individual components.
The utility of this compound as a building block is highlighted by its use in constructing molecules with multiple heterocyclic units, which can lead to a significant enhancement of their biological or physical properties. impactfactor.org
Role in the Development of Advanced Materials, e.g., Electroluminescent and Electron-Transport Materials
The 1,3,4-oxadiazole moiety is recognized for its excellent electron-transporting properties, making it a valuable component in the design of materials for organic electronics, particularly organic light-emitting diodes (OLEDs). nih.govsemanticscholar.org The electron-deficient nature of the oxadiazole ring facilitates the transport of electrons, which is a crucial process in the operation of OLEDs.
Derivatives of 2-phenyl-1,3,4-oxadiazole (B1361358) have been incorporated into more complex molecules to create materials with both electron-transporting and hole-transporting or emissive properties. For example, a molecule combining an electron-transporting 1,3,4-oxadiazole moiety with a hole-transporting carbazole (B46965) moiety, 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa) , has been synthesized and used in high-performance blue electroluminescent devices. nih.gov A three-layer device using CzOxa exhibited a blue emission with a maximum luminance of 26,200 cd m⁻² and a maximum luminous efficiency of 2.25 lm W⁻¹. nih.gov
Furthermore, copper(I) complexes containing a 1,3,4-oxadiazole-based ligand have been synthesized and shown to exhibit yellow electroluminescence, demonstrating their potential as phosphorescent emitters in OLEDs. nih.gov These materials often serve as efficient electron transporters and hole blockers in organic optoelectronic devices. semanticscholar.org The incorporation of the 5-phenyl-1,3,4-oxadiazole unit, derived from precursors like this compound, is a key strategy in the molecular engineering of advanced materials for electronic applications.
Utility in the Synthesis of Fine Chemicals and Specialty Reagents
The reactivity of this compound also extends to the synthesis of fine chemicals and specialty reagents. These are often complex molecules with specific functions, and the 5-phenyl-1,3,4-oxadiazole core can impart desirable properties.
An important application in this area is the synthesis of energetic materials. The 1,3,4-oxadiazole ring, when combined with other nitrogen-rich heterocycles like 1,2,4-triazole, can lead to the formation of high-energy compounds with a good balance of performance and stability. frontiersin.orgnih.gov For instance, 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives have been synthesized as novel energetic materials. frontiersin.org
In addition to energetic materials, derivatives of this compound can be used to create specialty reagents for various chemical transformations. The hydrazinyl group can be modified to introduce other functionalities, leading to reagents with specific reactivity. For example, the synthesis of various substituted 1,3,4-oxadiazoles can lead to compounds with potential applications as analytical probes or catalysts. A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative has been developed as a colorimetric and fluorescent pH probe. mdpi.comnih.gov
The ability to readily synthesize a variety of derivatives from this compound makes it a valuable platform for the development of new fine chemicals and specialty reagents with tailored properties for specific applications.
Future Research Directions and Emerging Paradigms
Design and Synthesis of Next-Generation Analogues
The structural framework of 2-Hydrazinyl-5-phenyl-1,3,4-oxadiazole serves as a versatile scaffold for the development of next-generation analogues. The presence of a reactive hydrazinyl group and a modifiable phenyl ring offers fertile ground for structural diversification. Future synthetic strategies will likely focus on creating libraries of derivatives to explore structure-activity relationships (SAR) for various applications, including medicinal chemistry and materials science. mdpi.comjchemrev.com
Key areas for the design of new analogues include:
N-Functionalization of the Hydrazinyl Moiety: The hydrazinyl group is a prime target for derivatization. Acylation, alkylation, and condensation with various carbonyl compounds can introduce a wide array of functional groups. This can lead to the formation of hydrazones, pyrazoles, and other heterocyclic systems, each with unique electronic and steric properties.
Bioisosteric Replacement: The 1,3,4-oxadiazole (B1194373) ring itself is often considered a bioisostere for amide and ester functionalities. nih.gov Future research could explore the replacement of the oxadiazole core with other five-membered heterocycles like 1,3,4-thiadiazole or 1,2,4-triazole to investigate the impact on biological targets and material characteristics.
The synthesis of these new analogues will benefit from the development of more efficient and greener chemical methodologies, moving away from harsh reagents traditionally used for oxadiazole ring formation. mdpi.com
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of the 1,3,4-oxadiazole core has traditionally relied on stoichiometric dehydrating agents or harsh reaction conditions. nih.gov A significant future direction is the development of highly efficient and selective catalytic systems for the synthesis of this compound and its derivatives.
Recent advances have demonstrated the utility of various transition metals in catalyzing the formation of the 1,3,4-oxadiazole ring. Copper-catalyzed systems, for instance, have shown promise in the oxidative cyclization of N-arylidenearoylhydrazides and the coupling of arylacetic acids with hydrazides. jchemrev.comnih.govacs.orgnih.gov These methods offer advantages in terms of milder reaction conditions and broader substrate scope.
Future research in this area will likely focus on:
Novel Metal Catalysts: Exploring the catalytic potential of other earth-abundant and non-toxic metals like iron, as well as precious metals like palladium for specific transformations. organic-chemistry.org
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers an environmentally benign approach for C-H functionalization and cyclization reactions, which could be adapted for oxadiazole synthesis. organic-chemistry.org
Heterogeneous Catalysis: The development of reusable solid-supported catalysts, such as copper(II) oxide nanoparticles, will be crucial for improving the sustainability and cost-effectiveness of synthetic processes. organic-chemistry.org
Asymmetric Catalysis: For chiral analogues, the development of enantioselective catalytic methods will be a key area of investigation to access single enantiomers with specific biological activities.
The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also operate under mild, environmentally friendly conditions with low catalyst loading.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. acs.orgnih.gov For this compound, these computational tools can accelerate the design-make-test-analyze cycle for novel analogues. acs.org
AI and ML can contribute in several ways:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of virtual analogues of this compound. derpharmachemica.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify innovative scaffolds based on the 1,3,4-oxadiazole core.
Retrosynthetic Analysis: AI-powered tools can predict viable synthetic routes for target molecules, including complex derivatives of this compound. philadelphia.edu.jo This can save significant time and resources in the planning and execution of multi-step syntheses.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts.
Exploration of Novel Chemical Space for Undiscovered Reactivity
Beyond the established reactivity of the 1,3,4-oxadiazole ring and the hydrazinyl group, there lies a vast and underexplored chemical space. Future research should aim to uncover novel transformations and applications of this compound.
Potential areas for exploration include:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the phenyl ring or the oxadiazole core in the later stages of a synthetic sequence would provide rapid access to a diverse range of analogues without the need for de novo synthesis.
Ring Transformation Reactions: Investigating the conversion of the 1,3,4-oxadiazole ring into other heterocyclic systems under specific reaction conditions could lead to the discovery of novel molecular scaffolds. mdpi.com
Coordination Chemistry: The nitrogen atoms of the oxadiazole ring and the hydrazinyl group can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts, sensors, or materials with interesting photophysical properties.
Polymer Chemistry: The bifunctional nature of the molecule (hydrazinyl and phenyl groups) makes it a potential monomer for the synthesis of novel polymers with unique thermal and electronic properties.
By pushing the boundaries of known reactivity and exploring unconventional reaction pathways, chemists can unlock new applications for this compound and its derivatives in fields ranging from medicinal chemistry to materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-hydrazinyl-5-phenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazide derivatives with carbonyl compounds or oxidative cyclization of thiosemicarbazides. For instance, hydrazide intermediates reacted under acidic conditions (e.g., H₂SO₄) yield 60-75% purity, confirmed via HPLC . Solvent choice (ethanol vs. DMF) and catalysts like POCl₃ significantly affect reaction efficiency. Optimized protocols recommend refluxing at 80°C for 6 hours to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR shows characteristic oxadiazole ring protons at δ 8.2–8.5 ppm, while ¹³C NMR confirms the C=N linkage at 165–170 ppm .
- X-ray Crystallography : SHELX refinement provides bond-length accuracy (±0.01 Å) and ORTEP-III visualizes molecular geometry (e.g., dihedral angles between phenyl and oxadiazole rings).
- Mass Spectrometry : EI-MS displays a molecular ion peak at m/z 228 [M⁺] .
Q. How is the thermal stability of this compound assessed for material science applications?
- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals a melting point of 167–169°C , while Thermogravimetric Analysis (TGA) shows 5% weight loss at 220°C, indicating stability up to this threshold. Decomposition pathways are modeled using Kissinger analysis with activation energies ~120 kJ/mol .
Advanced Research Questions
Q. What computational strategies predict the bioactivity and binding mechanisms of this compound derivatives in anticancer research?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to tyrosine kinases (e.g., Src kinase), showing ΔG ≤ -8.5 kcal/mol for derivatives with 4-methoxy substitutions .
- Molecular Dynamics (MD) : 100 ns simulations in GROMACS assess stability (RMSD < 2 Å) and hydrogen bond persistence with ATP-binding pockets .
- 3D-QSAR : CoMFA models (q² = 0.85, r² = 0.92) correlate steric/electrostatic fields with IC₅₀ values against MCF-7 breast cancer cells .
Q. How can researchers address discrepancies in reported biological activities of 1,3,4-oxadiazole derivatives across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC = 8–16 µg/mL for S. aureus ATCC 25923) to reduce variability .
- Structural-Activity Relationship (SAR) : Systematic substitution at C-2 (e.g., halogens) and C-5 (e.g., biphenyl groups) identifies critical pharmacophores. Meta-analyses of IC₅₀ data (n = 15 studies) reveal consensus ranges (e.g., 12–25 µM for anticancer activity) .
Q. What strategies improve the pharmacokinetic properties of this compound derivatives for in vivo applications?
- Methodological Answer :
- Solubility Enhancement : PEGylation reduces logP from 3.2 to 1.8, while cyclodextrin inclusion complexes increase aqueous solubility by 15-fold .
- Metabolic Stability : Liver microsome assays (human, rat) identify metabolic soft spots (e.g., hydrazine moiety). Methylation at N-1 improves t₁/₂ from 1.2 to 4.7 hours .
Data Contradiction Analysis
Q. Why do certain studies report conflicting antibacterial efficacies for structurally similar oxadiazole derivatives?
- Methodological Answer : Variations arise from:
- Assay Conditions : Differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL) alter MIC values by 2–4 dilutions .
- Structural Nuances : Electron-withdrawing groups (e.g., -NO₂) enhance Gram-negative activity (MIC = 4 µg/mL) but reduce Gram-positive coverage (MIC = 32 µg/mL) .
- Resistance Mechanisms : Efflux pump overexpression in clinical isolates (e.g., E. coli ST131) reduces efficacy 8-fold compared to lab strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
